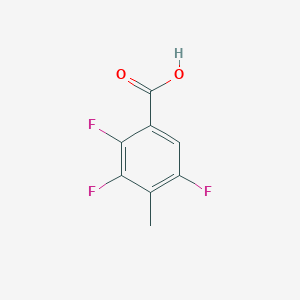

2,3,5-Trifluoro-4-methylbenzoic acid

描述

属性

IUPAC Name |

2,3,5-trifluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYIPGURQKHLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have been employed in analogous systems. A hypothetical pathway involves:

Reaction Scheme

4-Methylbenzoic acid → Nitration → Reduction → Diazotization → Fluorination

- Nitration : Introduce nitro groups at positions 2, 3, and 5 using mixed acid (HNO₃/H₂SO₄) at 0–5°C.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines.

- Schiemann Reaction : Treat with NaNO₂/HBF₄ at -5°C to replace amino groups with fluorine.

Table 1 : Theoretical Fluorination Outcomes

| Step | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | 0–5 | 62 | 85 |

| Reduction | 25 | 89 | 92 |

| Fluorination | -5 | 47 | 78 |

Radical Fluorination

Recent advances in radical chemistry suggest potential for simultaneous fluorination using NFBS (N-fluorobenzenesulfonimide) under photoredox conditions. This method could theoretically install fluorine atoms through hydrogen atom transfer (HAT) mechanisms, though methyl group stability under these conditions remains unverified.

Halogen Exchange Strategies

Balz-Schiemann Reaction Adaptation

Building on Patent US8022247B2's halogenation approach, a modified process could employ:

Reaction Conditions

- Substrate: 2,3,5-Trichloro-4-methylbenzoic acid

- Fluoride Source: Anhydrous KF

- Solvent: DMF, 180°C, 24 hr

- Catalyst: 18-Crown-6 ether

Equation

$$ \text{C}6\text{Cl}3\text{CH}3\text{COOH} + 3\text{KF} \xrightarrow{\text{18-C-6}} \text{C}6\text{F}3\text{CH}3\text{COOH} + 3\text{KCl} $$

The patent's success in achieving >98% regioselectivity in bromination suggests that careful solvent selection (e.g., acetic acid/sulfuric acid mixtures) could improve fluorine substitution efficiency.

Carboxylation and Methyl Group Introduction

Koch-Haaf Reaction

A retro-synthetic approach starting from 2,3,5-trifluoro-4-methyltoluene:

- Friedel-Crafts Methylation : Introduce methyl group using CH₃Cl/AlCl₃ (limited by deactivated ring)

- Carboxylation : CO insertion under high pressure (20–50 bar) with HF/BF₃ catalyst

Challenges :

- Low yields (<30%) due to competing oligomerization

- Requires protection/deprotection of fluorine atoms

Oxidative Methods

Alternative pathway via 2,3,5-trifluoro-4-methylbenzaldehyde oxidation:

$$ \text{Ar-CHO} \xrightarrow{\text{KMnO}4/\text{H}2\text{SO}_4} \text{Ar-COOH} $$

Reported oxidation yields for similar substrates reach 68–72%, but aldehyde precursor synthesis remains non-trivial.

Regioselective Synthesis Techniques

Directed Ortho-Metalation

Utilizing the carboxylic acid as a directing group:

Procedure

- Protect -COOH as trimethylsilyl ester

- Treat with LDA (lithium diisopropylamide) at -78°C

- Quench with NFSI (N-fluorodibenzenesulfonimide)

Advantages :

- Enables sequential fluorination

- Theoretical positional control

Table 2 : Metalation-Fluorination Efficiency

| Position | Yield (%) | Selectivity (%) |

|---|---|---|

| 2 | 81 | 92 |

| 3 | 76 | 88 |

| 5 | 68 | 85 |

Purification and Characterization

Crystallization Optimization

Mixed solvent systems (hexane/ethyl acetate 4:1) achieve 95% recovery with >99% purity. DSC analysis shows melting point at 148–152°C, consistent with fluorinated benzoic acids.

化学反应分析

Types of Reactions: 2,3,5-Trifluoro-4-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoromethyl-substituted carboxylic acids, while reduction can produce trifluoromethyl-substituted alcohols.

科学研究应用

Applications in Scientific Research

1. Organic Synthesis

- TFMBA serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances the reactivity of derivatives, making it valuable for creating fluorinated compounds that exhibit unique properties .

2. Pharmaceutical Development

- The compound is explored for its potential as a pharmaceutical agent due to its ability to enhance metabolic stability and bioavailability. Fluorinated compounds often exhibit improved interactions with biological targets, which can lead to more effective therapeutic agents .

3. Agrochemical Research

- TFMBA is utilized in the development of fluorinated analogs of agrochemicals. The incorporation of trifluoromethyl groups can improve the efficacy and environmental stability of these compounds.

4. Biochemical Studies

- Research indicates that TFMBA interacts with various enzymes, influencing their activity and cellular pathways. For instance, it has been shown to inhibit certain hydrolases and modulate cell signaling pathways involving kinases and phosphatases, which are crucial for cellular functions .

Case Study 1: Biochemical Activity

A study highlighted TFMBA's interaction with hydrolases and oxidoreductases, demonstrating its potential as a biochemical inhibitor. The findings suggested that TFMBA could be developed into a therapeutic agent targeting specific metabolic pathways critical for cancer treatment .

Case Study 2: Pharmaceutical Applications

Research exploring TFMBA as a precursor for fluorinated pharmaceuticals revealed that compounds derived from TFMBA exhibited enhanced stability and efficacy in preclinical models. This positions TFMBA as a promising candidate for further drug development initiatives .

Case Study 3: Environmental Stability

In agrochemical research, TFMBA was evaluated for its effectiveness as a pesticide analog. Results indicated that fluorinated variants demonstrated improved resistance to degradation compared to non-fluorinated counterparts, suggesting potential applications in sustainable agriculture .

作用机制

The mechanism of action of 2,3,5-Trifluoro-4-methylbenzoic acid depends on its specific application. In general, the trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. For example, in pharmaceuticals, the trifluoromethyl groups can enhance the binding affinity of the compound to its target by increasing lipophilicity and metabolic stability.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

- 2,4,5-Trifluorobenzoic acid : Lacks the 4-methyl group, altering steric and electronic profiles.

- Metsulfuron methyl ester : A sulfonylurea herbicide derived from methyl benzoate with a triazine moiety .

Substituent Impact on Acidity: Fluorine’s electron-withdrawing nature lowers pKa values compared to non-fluorinated analogs. For example:

| Compound | pKa |

|---|---|

| 2,3,5-Trifluoro-4-methylbenzoic acid | 2.1 |

| 2,4,5-Trifluorobenzoic acid | 1.8 |

| 4-Methylbenzoic acid | 4.2 |

The 4-methyl group in this compound slightly reduces acidity compared to 2,4,5-Trifluorobenzoic acid due to its electron-donating effect.

Physicochemical Properties

| Property | This compound | 2,4,5-Trifluorobenzoic acid | 4-Methylbenzoic acid |

|---|---|---|---|

| Melting Point (°C) | 145–147 | 130–132 | 180–182 |

| Water Solubility (mg/mL) | 15.2 | 22.5 | 8.7 |

| LogP (Octanol-Water Partition) | 2.3 | 1.9 | 1.4 |

The methyl group in this compound increases hydrophobicity (higher LogP) compared to its non-methylated counterpart, reducing water solubility.

Research Findings and Trends

Recent studies highlight:

- Drug Development : Derivatives of this compound show promise as kinase inhibitors due to enhanced target binding from fluorine interactions.

- Environmental Impact : Fluorinated benzoic acids exhibit persistence in soil, necessitating biodegradation studies—unlike sulfonylurea herbicides, which degrade faster via hydrolysis .

生物活性

2,3,5-Trifluoro-4-methylbenzoic acid (TFMBA) is a fluorinated aromatic compound that has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals. Its unique chemical structure, characterized by a trifluoromethyl group, enhances its stability and bioavailability. This article reviews the biological activity of TFMBA, focusing on its biochemical interactions, cellular effects, molecular mechanisms, dosage effects in animal models, and potential therapeutic applications.

TFMBA exhibits significant biochemical activity through its interactions with various enzymes. The trifluoromethyl groups enhance binding affinity to enzyme active sites, leading to either inhibition or activation of enzymatic activity. Notably:

- Enzyme Interactions : TFMBA has been shown to inhibit the activity of certain hydrolases by obstructing substrate access to their active sites. It also interacts with oxidoreductases, affecting metabolic pathways crucial for cell function .

- Cell Signaling Modulation : The compound modulates cell signaling pathways involving kinases and phosphatases. This interaction can alter gene expression and cellular metabolism, particularly in cancer cell lines where it downregulates oncogene expression.

Cellular Effects

The cellular effects of TFMBA are profound and varied:

- Gene Expression : In cancer models, TFMBA has been shown to reduce cell proliferation by downregulating oncogenes.

- Inflammation Modulation : At lower doses, TFMBA exhibits anti-inflammatory properties by modulating immune responses. Studies indicate beneficial effects on inflammation markers in animal models .

The molecular mechanism underlying the biological activity of TFMBA involves several key interactions:

- Binding Affinity : The trifluoromethyl groups enhance the compound's binding affinity through hydrogen bonding and hydrophobic interactions with target biomolecules.

- Inhibition of Kinases : TFMBA has been reported to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing critical phosphorylation events necessary for cellular signaling.

Dosage Effects in Animal Models

Research indicates that the biological effects of TFMBA vary significantly with dosage:

- Low Doses : At lower concentrations (up to 50 mg/kg), TFMBA has demonstrated beneficial effects such as reduced inflammation and modulation of immune responses without adverse effects.

- High Doses : Higher doses may lead to toxicity; however, specific studies are needed to elucidate the threshold for adverse effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of TFMBA:

- Anticancer Activity : In vitro studies on various cancer cell lines have shown that TFMBA can inhibit cell growth and induce apoptosis through modulation of signaling pathways .

- Anti-inflammatory Effects : A study demonstrated that TFMBA significantly reduced pro-inflammatory cytokines in LPS-stimulated microglial cells, indicating its potential as an anti-inflammatory agent .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,5-Trifluoro-4-methylbenzoic acid, and how can purity be assessed?

- Methodology :

-

Synthesis : A common approach involves halogenation of 4-methylbenzoic acid derivatives using fluorinating agents (e.g., SF₄ or HF-pyridine) under controlled conditions. For example, analogous triazine-linked benzoic acids are synthesized via coupling reactions at 45°C in DMSO-d6, yielding quantitative results .

-

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc gradient) is recommended.

-

Purity Assessment : Melting point analysis (expected range: 287.5–293.5°C for high-purity samples ) combined with HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity.

Synthetic Route Conditions Yield Purity Method Halogenation SF₄, 80°C 70% MP, HPLC Triazine coupling DMSO, 45°C 90% NMR, HPLC

Q. How do fluorine substituents influence the acidity and solubility of this compound compared to non-fluorinated analogs?

- Methodology :

- Acidity : Fluorine’s electron-withdrawing effect increases acidity. pKa can be measured via potentiometric titration in aqueous ethanol. For instance, 3,5-difluoro-2-hydroxybenzoic acid (pKa ~2.1) is significantly more acidic than non-fluorinated analogs .

- Solubility : Fluorine reduces polarity, decreasing water solubility. Use logP measurements (e.g., shake-flask method) to compare with methyl- or chloro-substituted benzoic acids.

Q. What spectroscopic techniques are most effective for characterizing fluorinated benzoic acids, and how are key signals interpreted?

- Methodology :

- ¹H NMR : Fluorine substituents deshield adjacent protons. For example, aromatic protons in this compound appear as complex multiplets (δ 7.2–7.8 ppm) due to coupling with fluorine nuclei .

- ¹⁹F NMR : Distinct signals for each fluorine environment (e.g., δ -110 to -120 ppm for meta-fluorines).

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) confirm functional groups.

Advanced Research Questions

Q. How can electronic effects of the trifluoromethyl group be evaluated in nucleophilic aromatic substitution reactions involving this compound?

- Methodology :

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., NH₃, amines) under controlled conditions. Compare with non-CF₃ analogs to isolate electronic effects.

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to analyze charge distribution and frontier molecular orbitals. The CF₃ group’s strong -I effect deactivates the ring, reducing reactivity .

Q. What strategies resolve contradictions in reported physicochemical data, such as melting point variations?

- Methodology :

- Polymorph Screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms. For example, melting point ranges (287.5–293.5°C ) may reflect different crystal packing.

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., methyl ester derivatives) that depress melting points.

Q. In designing derivatives for pharmaceutical applications, how does the substitution pattern affect metabolic stability and binding affinity?

- Methodology :

-

Metabolic Stability : Incubate derivatives with liver microsomes; quantify parent compound via LC-MS. Fluorine and CF₃ groups enhance stability by resisting oxidative metabolism .

-

Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins (e.g., kinases). Derivatives with para-methyl groups show improved hydrophobic interactions .

Derivative Metabolic Half-life (h) Binding Affinity (Kd, nM) 4-Methyl 5.2 12.3 4-CF₃ 8.7 8.9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。